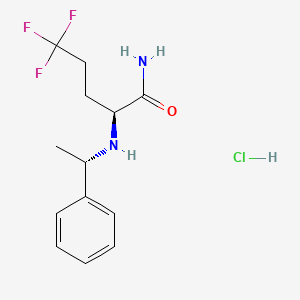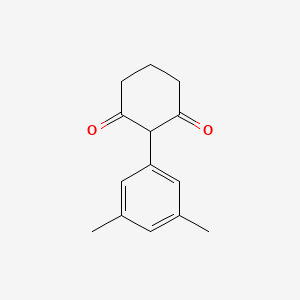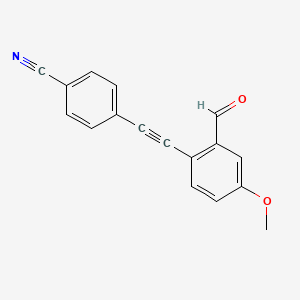
1-(2-bromo-4-ethylphenyl)-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-4-ethylphenyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromo group and an ethyl group attached to the phenyl ring, which is further connected to the triazole ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-4-ethylphenyl)-1H-1,2,3-triazole can be synthesized through a multi-step process. One common method involves the reaction of 2-bromo-4-ethylphenylamine with sodium azide in the presence of a copper(I) catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired triazole compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: 1-(2-Bromo-4-ethylphenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The triazole ring can undergo reduction to form dihydrotriazoles.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Reactions: Products include 1-(2-amino-4-ethylphenyl)-1H-1,2,3-triazole or 1-(2-thio-4-ethylphenyl)-1H-1,2,3-triazole.
Oxidation Reactions: Products include 1-(2-bromo-4-formylphenyl)-1H-1,2,3-triazole or 1-(2-bromo-4-carboxyphenyl)-1H-1,2,3-triazole.
Reduction Reactions: Products include 1-(2-bromo-4-ethylphenyl)-1,2-dihydro-1H-1,2,3-triazole.
科学研究应用
1-(2-Bromo-4-ethylphenyl)-1H-1,2,3-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the presence of the triazole ring.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(2-bromo-4-ethylphenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The bromo group can participate in halogen bonding, enhancing the compound’s binding affinity to biological targets. The ethyl group provides hydrophobic interactions, contributing to the overall stability and efficacy of the compound.
相似化合物的比较
1-(2-Bromo-4-ethylphenyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-(2-Bromo-4-methylphenyl)-1H-1,2,3-triazole: Similar structure but with a methyl group instead of an ethyl group, leading to different hydrophobic interactions.
1-(2-Bromo-4-phenyl)-1H-1,2,3-triazole: Lacks the ethyl group, resulting in different steric and electronic properties.
1-(2-Chloro-4-ethylphenyl)-1H-1,2,3-triazole: Contains a chloro group instead of a bromo group, affecting its reactivity and binding properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C10H10BrN3 |
|---|---|
分子量 |
252.11 g/mol |
IUPAC 名称 |
1-(2-bromo-4-ethylphenyl)triazole |
InChI |
InChI=1S/C10H10BrN3/c1-2-8-3-4-10(9(11)7-8)14-6-5-12-13-14/h3-7H,2H2,1H3 |
InChI 键 |
TXEVEKKDKQDVQZ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1)N2C=CN=N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14121489.png)

![3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]prop-2-enoic acid](/img/structure/B14121496.png)
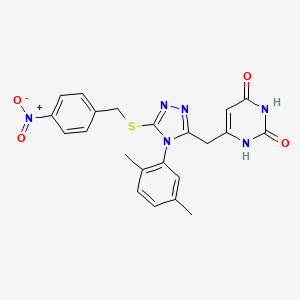
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14121505.png)
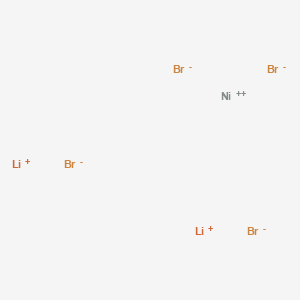
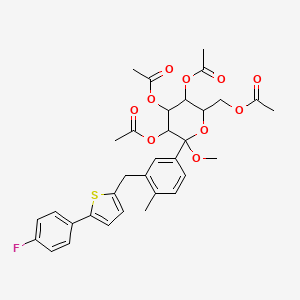
![N-[(Pyrrolidin-2-yl)methyl]isoquinoline-5-sulfonamide--hydrogen chloride (1/2)](/img/structure/B14121520.png)
![3H-imidazo[4,5-c][1,7]naphthyridine](/img/structure/B14121522.png)

